Dendrolasin

Catalog No.
S629099
CAS No.
23262-34-2
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dendrolasin

CAS Number

23262-34-2

Product Name

Dendrolasin

IUPAC Name

3-[(3E)-4,8-dimethylnona-3,7-dienyl]furan

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-13(2)6-4-7-14(3)8-5-9-15-10-11-16-12-15/h6,8,10-12H,4-5,7,9H2,1-3H3/b14-8+

InChI Key

LZBXPXAOYQVZEC-RIYZIHGNSA-N

SMILES

CC(=CCCC(=CCCC1=COC=C1)C)C

Synonyms

dendrolasin

Canonical SMILES

CC(=CCCC(=CCCC1=COC=C1)C)C

Isomeric SMILES

CC(=CCC/C(=C/CCC1=COC=C1)/C)C

Dendrolasin, also known as dendrasaline, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Dendrolasin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dendrolasin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, dendrolasin can be found in root vegetables. This makes dendrolasin a potential biomarker for the consumption of this food product.
Dendrolasin is a monoterpenoid.

Dendrolasin (CAS: 23262-34-2) is a naturally occurring furanosesquiterpene defined by a β-substituted furan ring attached to a C15 acyclic terpene chain [1]. In procurement and industrial contexts, it serves two primary functions: as a precise analytical standard for chemical ecology and essential oil profiling, and as an advanced C15 building block for the semi-synthesis of complex polycyclic furanosesquiterpenes[2]. Its high lipophilicity (XLogP3 = 5.1) and specific thermal properties dictate distinct handling requirements, making it a highly differentiated material compared to shorter-chain furanoterpenes [1].

Attempting to substitute Dendrolasin with shorter-chain furanoterpenes like Perillene (C10) or acyclic precursors like Farnesol compromises both analytical resolution and synthetic utility [1]. In GC-MS profiling workflows, substituting Dendrolasin with a monoterpene analog leads to massive retention index shifts, destroying calibration accuracy for the heavy sesquiterpene fraction [2]. In synthetic applications, replacing Dendrolasin with Farnesol forces chemists to perform complex, low-yield furan-ring construction steps de novo, whereas Dendrolasin already possesses the requisite β-substituted furan moiety, enabling direct, high-yield downstream cyclization [1].

Chromatographic Retention Index for Analytical Calibration

In essential oil and pheromone profiling, Dendrolasin elutes significantly later than its C10 analog, Perillene. Dendrolasin exhibits a Kovats Retention Index (RI) of approximately 1561–1576 on nonpolar stationary phases, whereas Perillene elutes at an RI of 1098–1101 [1].

Evidence DimensionGC-MS Kovats Retention Index (Nonpolar phase)
Target Compound DataRI = 1561–1576
Comparator Or BaselinePerillene (RI = 1098–1101)
Quantified Difference+463 to +475 RI units
ConditionsTemperature-programmed GC-MS on dimethyl silicone (nonpolar) stationary phases

Ensures baseline separation from monoterpene fractions, making it an irreplaceable standard for quantifying heavy furanosesquiterpenes in complex mixtures.

Thermal Volatility and Processing Stability

The extended C15 chain of Dendrolasin drastically reduces its volatility compared to Perillene. While Perillene boils at 185–186 °C at atmospheric pressure [1], Dendrolasin's boiling point is significantly higher, typically distilling at 148–150 °C under reduced pressure (16 Torr) .

Evidence DimensionBoiling Point / Volatility
Target Compound Data148–150 °C at 16 Torr (extrapolates to >300 °C at 760 mmHg)
Comparator Or BaselinePerillene (185–186 °C at 760 mmHg)
Quantified Difference>115 °C higher boiling point at standard pressure
ConditionsStandard and reduced pressure distillation

Allows Dendrolasin to survive high-temperature extraction, distillation, and formulation processes where lighter furanoterpenes would be lost to volatilization.

Phase Partitioning and Lipophilicity

Dendrolasin is highly lipophilic, with a computed XLogP3 of 5.1, compared to Perillene's XLogP3 of approximately 3.8 [1]. This substantial difference in partition coefficients dictates its behavior in biphasic systems and lipid membranes.

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound DataXLogP3 = 5.1
Comparator Or BaselinePerillene (XLogP3 = 3.8)
Quantified Difference+1.3 LogP units
ConditionsComputed physicochemical partitioning models

Dictates specialized non-aqueous solvent selection during extraction and drives stronger lipid-membrane partitioning in biological assays compared to shorter-chain analogs.

Synthetic Precursor Efficiency for Polycyclic Targets

When synthesizing complex furanosesquiterpenes like Pallescensin-A, starting with Dendrolasin provides the intact C15 β-substituted furan framework. Using an acyclic precursor like Farnesol requires multi-step transition-metal-catalyzed furan annulation (e.g., Cr(II)-mediated reductive annulation), which adds significant time and reduces overall downstream yield[1].

Evidence DimensionSynthetic Step Count
Target Compound Data0 steps to furan ring construction (pre-installed)
Comparator Or BaselineFarnesol (requires 2-3 steps for furan annulation)
Quantified DifferenceReduction of 2-3 synthetic steps
ConditionsTotal synthesis of polycyclic furanosesquiterpenes

Procuring Dendrolasin as an advanced intermediate significantly shortens the synthetic route and improves overall yield for producing complex marine natural products.

Chemical Ecology and Essential Oil GC-MS Calibration

Due to its specific Kovats Retention Index (RI ~1570), Dendrolasin is procured as a precise analytical standard for identifying heavy furanosesquiterpenes in plant extracts and insect glandular secretions, ensuring accurate separation from lighter monoterpenes [1].

Advanced Intermediate in Total Synthesis

Dendrolasin is utilized as a late-stage building block for the synthesis of complex marine natural products (e.g., Pallescensins). Its pre-installed β-substituted furan ring bypasses the need for low-yield de novo ring construction from acyclic precursors like farnesol [2].

Pheromone Lure Formulation

In specialized agricultural or ecological monitoring traps, Dendrolasin's high boiling point and low volatility ensure a longer-lasting active space and slower release rate compared to highly volatile monoterpene lures like perillene [1].

XLogP3

5.1

Other CAS

23262-34-2

Wikipedia

Dendrolasin

Dates

Last modified: 07-20-2023

Explore Compound Types